Cas no 2253632-47-0 (2-(2-Bromoethyl)-3-methyloxolane)

2-(2-Bromoethyl)-3-methyloxolane structure
2253632-47-0 structure
商品名:2-(2-Bromoethyl)-3-methyloxolane
CAS番号:2253632-47-0
MF:C7H13BrO
メガワット:193.081521749496
CID:5866285
PubChem ID:137935940

2-(2-Bromoethyl)-3-methyloxolane 化学的及び物理的性質

名前と識別子

    • 2-(2-Bromoethyl)-3-methyloxolane
    • 2253632-47-0
    • EN300-6496538
    • インチ: 1S/C7H13BrO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5H2,1H3
    • InChIKey: KVHDAGJELLTHNF-UHFFFAOYSA-N
    • ほほえんだ: BrCCC1C(C)CCO1

計算された属性

  • せいみつぶんしりょう: 192.01498g/mol
  • どういたいしつりょう: 192.01498g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 85
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-(2-Bromoethyl)-3-methyloxolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6496538-5.0g
2-(2-bromoethyl)-3-methyloxolane
2253632-47-0 95.0%
5.0g
$2858.0 2025-03-14
Enamine
EN300-6496538-1.0g
2-(2-bromoethyl)-3-methyloxolane
2253632-47-0 95.0%
1.0g
$986.0 2025-03-14
Aaron
AR028OGV-2.5g
2-(2-bromoethyl)-3-methyloxolane
2253632-47-0 95%
2.5g
$2681.00 2025-02-16
1PlusChem
1P028O8J-1g
2-(2-bromoethyl)-3-methyloxolane
2253632-47-0 95%
1g
$1281.00 2024-05-25
1PlusChem
1P028O8J-500mg
2-(2-bromoethyl)-3-methyloxolane
2253632-47-0 95%
500mg
$1012.00 2024-05-25
1PlusChem
1P028O8J-5g
2-(2-bromoethyl)-3-methyloxolane
2253632-47-0 95%
5g
$3595.00 2024-05-25
1PlusChem
1P028O8J-10g
2-(2-bromoethyl)-3-methyloxolane
2253632-47-0 95%
10g
$5298.00 2024-05-25
1PlusChem
1P028O8J-100mg
2-(2-bromoethyl)-3-methyloxolane
2253632-47-0 95%
100mg
$485.00 2024-05-25
1PlusChem
1P028O8J-2.5g
2-(2-bromoethyl)-3-methyloxolane
2253632-47-0 95%
2.5g
$2449.00 2024-05-25
1PlusChem
1P028O8J-50mg
2-(2-bromoethyl)-3-methyloxolane
2253632-47-0 95%
50mg
$335.00 2024-05-25

2-(2-Bromoethyl)-3-methyloxolane 関連文献

2-(2-Bromoethyl)-3-methyloxolaneに関する追加情報

Professional Introduction to Compound with CAS No. 2253632-47-0 and Product Name: 2-(2-Bromoethyl)-3-methyloxolane

2-(2-Bromoethyl)-3-methyloxolane (CAS No. 2253632-47-0) is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This oxolane derivative, characterized by its bromoethyl side chain and methyl substitution, has garnered attention due to its versatile applications in drug development and molecular construction. The unique structural features of this compound make it a valuable intermediate in the synthesis of complex molecules, particularly in the creation of novel therapeutic agents.

The bromoethyl group in 2-(2-Bromoethyl)-3-methyloxolane serves as a crucial reactive site, facilitating various chemical transformations such as nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry, where such intermediates are often employed to introduce functional groups into larger molecular frameworks. The methyl substituent at the 3-position of the oxolane ring further enhances the compound's reactivity and stability, making it a preferred choice for synthetic chemists working on intricate drug candidates.

In recent years, there has been a growing interest in oxolane derivatives due to their potential applications in pharmaceuticals. Oxolanes, also known as ethylene oxide derivatives, are known for their ability to form stable cyclic structures that can mimic natural biological motifs. This structural similarity has made them valuable scaffolds for drug design, allowing researchers to develop molecules with improved pharmacokinetic properties and reduced toxicity.

One of the most compelling aspects of 2-(2-Bromoethyl)-3-methyloxolane is its role in the synthesis of kinase inhibitors, which are among the most widely studied classes of anticancer drugs. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting these enzymes, kinase inhibitors can effectively modulate cellular processes and inhibit tumor growth. The bromoethyl group in this compound allows for facile coupling with amines or other nucleophiles, enabling the construction of highly specific kinase inhibitors with enhanced binding affinity.

Recent advancements in computational chemistry have further highlighted the potential of 2-(2-Bromoethyl)-3-methyloxolane as a key intermediate in drug discovery. Molecular modeling studies have demonstrated that modifications to the methyl group at the 3-position can significantly influence the compound's binding interactions with target proteins. These insights have guided the development of novel analogs with improved therapeutic profiles. For instance, researchers have explored variations of this compound that exhibit enhanced selectivity for certain kinases while minimizing off-target effects.

The versatility of 2-(2-Bromoethyl)-3-methyloxolane extends beyond kinase inhibition. It has also been utilized in the synthesis of antiviral agents, where its ability to form stable cyclic structures can mimic viral capsid components or interfere with viral replication mechanisms. Additionally, this compound has shown promise in the development of neuroprotective drugs, where its structural features allow it to cross the blood-brain barrier and target neurological disorders.

In conclusion, 2-(2-Bromoethyl)-3-methyloxolane represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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